(R)-1-(5-aMino-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol (hydrochloride)
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Overview
Description
®-1-(5-aMino-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol (hydrochloride) is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-aMino-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol (hydrochloride) typically involves multiple steps, including the formation of the indole core, introduction of the fluoro and amino groups, and the attachment of the benzyloxy and propanol moieties. Common reagents and conditions used in these steps may include:
Formation of the Indole Core: Cyclization reactions using aniline derivatives and carbonyl compounds.
Introduction of Fluoro and Amino Groups: Halogenation and amination reactions.
Attachment of Benzyloxy and Propanol Moieties: Alkylation and etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy and propanol moieties.
Reduction: Reduction reactions may target the fluoro and amino groups.
Substitution: The indole core and benzyloxy groups may participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it may be studied for its potential effects on cellular processes, such as signal transduction or gene expression.
Medicine
In medicine, it may be investigated for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, or anti-viral activities.
Industry
In industry, it may be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-1-(5-aMino-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol (hydrochloride) would depend on its specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole cores, such as tryptamines or serotonin analogs.
Fluoro Compounds: Compounds with similar fluoro groups, such as fluoroquinolones or fluorobenzenes.
Benzyloxy Compounds: Compounds with similar benzyloxy groups, such as benzyl ethers or benzyl alcohols.
Uniqueness
The uniqueness of ®-1-(5-aMino-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol (hydrochloride) lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C29H34ClFN2O3 |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
(2R)-1-[5-amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C29H33FN2O3.ClH/c1-29(2,20-35-18-22-11-7-4-8-12-22)28-14-23-13-26(31)25(30)15-27(23)32(28)16-24(33)19-34-17-21-9-5-3-6-10-21;/h3-15,24,33H,16-20,31H2,1-2H3;1H/t24-;/m1./s1 |
InChI Key |
QJXNUAVZJAOSBG-GJFSDDNBSA-N |
Isomeric SMILES |
CC(C)(COCC1=CC=CC=C1)C2=CC3=CC(=C(C=C3N2C[C@H](COCC4=CC=CC=C4)O)F)N.Cl |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C2=CC3=CC(=C(C=C3N2CC(COCC4=CC=CC=C4)O)F)N.Cl |
Origin of Product |
United States |
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